

Toxicology and Safety Profile of Sodium Methanesulfinate: A Technical Guide

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Compound of Interest

Compound Name: Sodium methanesulfinate

Cat. No.: B1224788

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Disclaimer: This document provides a summary of available toxicological and safety data for **sodium methanesulfinate**. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive risk assessment or professional safety guidance.

Executive Summary

Sodium methanesulfinate (CAS No. 20277-69-4) is a chemical compound with applications in organic synthesis.[1][2] A thorough review of publicly available safety data reveals significant gaps in the toxicological profile of this substance. While it is classified for acute oral toxicity, comprehensive data regarding its effects on skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[3][4] This guide summarizes the existing hazard classifications, highlights the data deficiencies, and outlines standard experimental protocols that would be necessary to fully characterize the safety profile of **sodium methanesulfinate**.

Chemical Identification

Identifier	Value
Chemical Name	Sodium methanesulfinate
Synonyms	Methanesulfinic acid, sodium salt; Sodium methylsulfinate[5][6]
CAS Number	20277-69-4[4]
Molecular Formula	CH ₃ NaO ₂ S[4]
Molecular Weight	102.09 g/mol [5]
Appearance	White to off-white crystalline powder[1]

Toxicological Data Summary

The available toxicological data for **sodium methanesulfinate** is primarily limited to its classification for acute oral toxicity. For most other endpoints, data is not available.

Human Health Hazard Assessment

The following table summarizes the GHS hazard classifications for **sodium methanesulfinate** based on available Safety Data Sheets (SDS). It is important to note the prevalent lack of specific experimental data to support these classifications.

Toxicological Endpoint	GHS Classification	Hazard Statement	Data Availability
Acute Oral Toxicity	Category 4[1][3][4]	H302: Harmful if swallowed[1][3][4][5]	Classification exists, but specific LD50 value is not consistently reported.
Acute Dermal Toxicity	Not Classified	-	No data available[3][4]
Acute Inhalation Toxicity	Not Classified (though some notifications exist)	H332: Harmful if inhaled (notified by a minority of sources)[5]	No data available[3][4]
Skin Corrosion/Irritation	Not Classified	-	No data available[3][4]
Serious Eye Damage/Irritation	Not Classified	-	No data available[3][4]
Respiratory or Skin Sensitization	Not Classified	-	No data available[3][4]
Germ Cell Mutagenicity	Not Classified	-	No data available[3][4]
Carcinogenicity	Not Classified	-	No data available[3][4]
Reproductive Toxicity	Not Classified	-	No data available[3][4]
Specific Target Organ Toxicity (Single Exposure)	Not Classified	-	No data available[3][4]
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified	-	No data available[4]
Aspiration Hazard	Not Classified	-	No data available

Note on a related compound, Sodium Methanesulfonate (CAS 2386-57-4): Safety data for this similar compound presents conflicting information. Some sources classify it as causing skin

irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][9][10] Conversely, other sources state it should not be classified for these hazards.[11] This highlights the importance of not extrapolating data between related compounds without specific evidence.

Ecotoxicological Data

There is a complete lack of data on the ecotoxicological effects of **sodium methanesulfinate**. [3]

- Toxicity to fish: No data available.
- Toxicity to daphnia and other aquatic invertebrates: No data available.
- Toxicity to algae: No data available.
- Toxicity to microorganisms: No data available.

Standard Experimental Protocols for Key Endpoints

Given the significant data gaps, this section outlines the standard methodologies, primarily based on OECD guidelines, that would be employed to assess the toxicology of **sodium methanesulfinate**.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

- Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.
- Procedure: A starting dose (e.g., 300 mg/kg body weight) is administered to a group of animals. Depending on the observed toxicity, the dose is increased or decreased for subsequent groups.
- Endpoint: The method allows for the determination of a GHS category and an estimation of the LD50.

Skin Irritation/Corrosion (OECD 404)

- Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a patch. The potential for skin corrosion is assessed first. If non-corrosive, a full irritation test is conducted on additional animals.
- Procedure: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of skin under a gauze patch for a 4-hour exposure period.
- Endpoint: Dermal reactions (erythema and edema) are scored at specific intervals (1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion (OECD 405)

- Principle: The substance is applied into one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
- Procedure: A 0.1 g or 0.1 mL amount of the test substance is instilled in the conjunctival sac of one eye. The eyes are examined at 1, 24, 48, and 72 hours after application.
- Endpoint: The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

- Principle: This in vivo method assesses the induction of a proliferative response in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
- Procedure: The test substance is applied to the dorsum of both ears of mice for three consecutive days. On day 5, a radiolabeled thymidine or an alternative label is injected intravenously. The animals are sacrificed, and the draining lymph nodes are excised and weighed. The incorporation of the label is measured.
- Endpoint: A stimulation index (SI) is calculated. A substance is classified as a sensitizer if the SI is ≥ 3 .

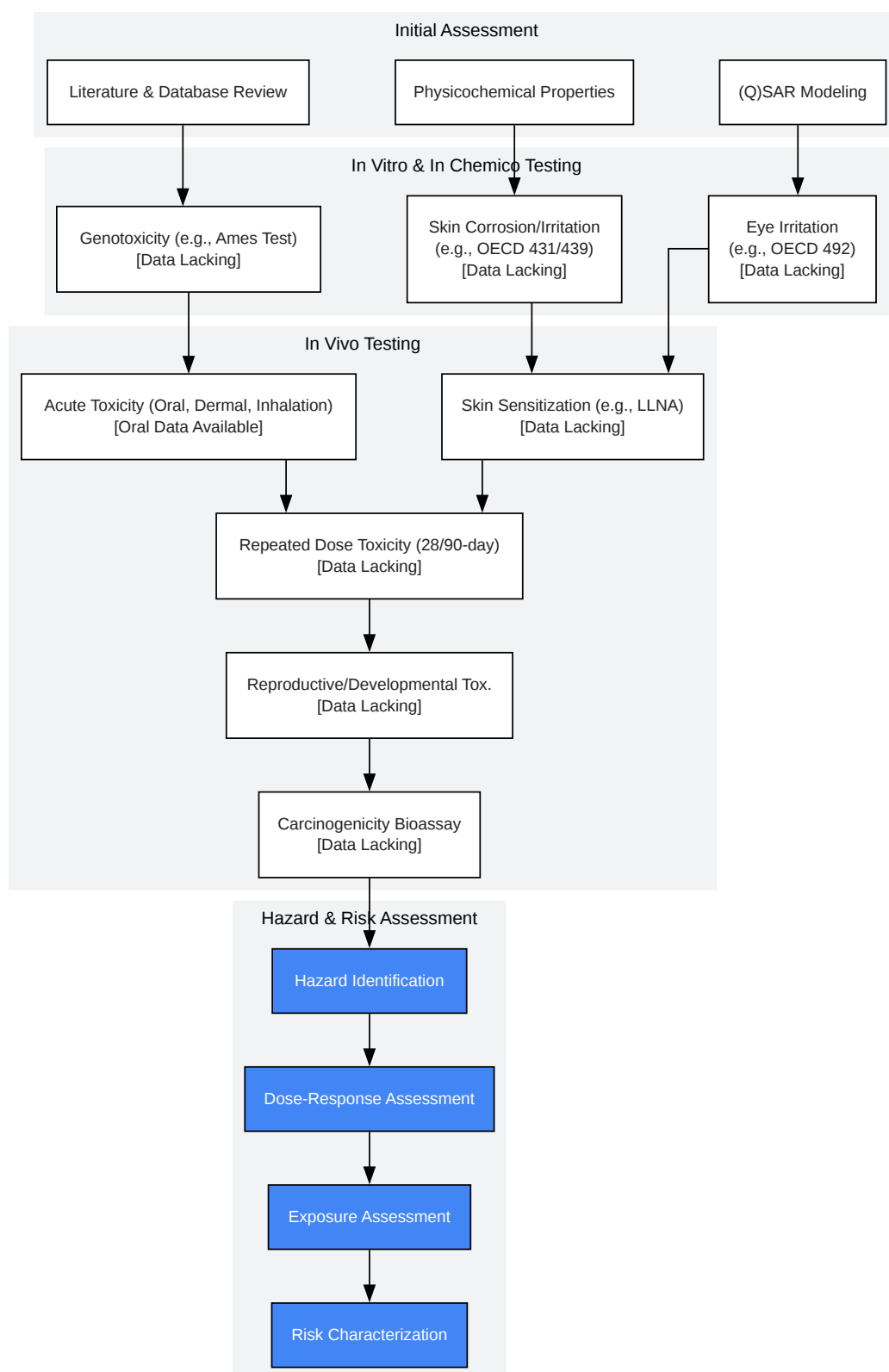
Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

- Principle: This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a substance to cause reverse mutations (reversions) that restore the ability to synthesize the amino acid.
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

General Toxicological Data Acquisition Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance, highlighting the stages where data for **sodium methanesulfinate** is currently lacking.



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Caption: General workflow for chemical toxicology assessment.

Signaling Pathways

There is currently no available information in the public domain describing the specific signaling pathways or mechanisms of toxicity for **sodium methanesulfinat**. Research would be required to elucidate these pathways, likely starting with in vitro screening and transcriptomics to identify potential molecular initiating events and key cellular responses to exposure.

Conclusion and Recommendations

The toxicology and safety profile of **sodium methanesulfinat** is incomplete. While it is classified as harmful if swallowed, a comprehensive understanding of its potential hazards is hindered by a lack of data across nearly all other critical toxicological endpoints. Professionals in research and drug development should handle this compound with caution, adhering to the safety precautions outlined in the available SDS, including the use of personal protective equipment to avoid skin and eye contact and to prevent inhalation.[3][12]

It is strongly recommended that a suite of standard toxicological tests be conducted to address the existing data gaps. This should include, at a minimum, assessments for skin and eye irritation, skin sensitization, and genotoxicity (Ames test). The results of these initial tests would inform the necessity and design of further studies, such as repeated dose toxicity and reproductive toxicity assessments. Until such data is available, a precautionary approach to the handling and use of **sodium methanesulfinat** is warranted.

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